7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine
Description
Properties
CAS No. |
38040-79-8 |
|---|---|
Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
7-chloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H11ClN2/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15-17-7-8-18(14)15/h1-6,9H,7-8H2 |
InChI Key |
KMDWKSYBWOTXEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C2=N1 |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Tandem C–N and C–C Coupling
Another approach involves copper-catalyzed tandem coupling between 2,2′-diiodo-1,1′-biphenyl and imidazole derivatives. This method constructs the imidazo[1,2-f]phenanthridine core via sequential C–N and C–C bond formations under copper catalysis. While effective, this method may require careful control of reaction conditions and substrate design.
Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions are widely used for phenanthridine derivatives synthesis due to their high yields and mild conditions. These methods typically involve palladium-catalyzed C–H activation or coupling of halogenated precursors with nitrogen nucleophiles. However, drawbacks include the cost of palladium catalysts and potential contamination of products with residual palladium.
One-Pot Cascade Reactions
A general and efficient five-step one-pot procedure has been reported for phenanthridine derivatives, involving nucleophilic substitution on 1,2-dibromoethane or 2-bromoacetyl derivatives to form electrophilic intermediates. Subsequent cascade reactions include intramolecular cyclization, hydride loss, deprotonation, and final oxidation to yield the dihydroimidazo[1,2-f]phenanthridine scaffold.
- Mechanistic Highlights:
- Initial nucleophilic attack by ammonia or amine on electrophilic pyridinium intermediate.
- Formation of a five-membered ring via intramolecular cyclization.
- Oxidation step at elevated temperature (e.g., reflux in toluene) to aromatize the product.
| Method | Catalyst Type | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| MOF-199 Catalyzed Coupling | Fe3O4@SiO2@MOF-199 | 60 °C, 20 h, DMF, Cs2CO3 | 73–95 | Recyclable catalyst, mild conditions | Requires specific ligand (l-proline) |
| Copper-Catalyzed Tandem Coupling | Copper salts | Variable, often elevated temp | Moderate to high | Tandem bond formation in one pot | Substrate scope limited |
| Palladium-Catalyzed Coupling | Pd complexes | Mild, often room temp to 80 °C | High | Broad substrate scope, regioselective | Expensive catalyst, metal contamination |
| One-Pot Cascade Reaction | None or base-mediated | Multi-step, reflux conditions | Moderate to high | Efficient, fewer purification steps | Longer reaction times, complex mechanism |
- The MOF-199 catalyzed method shows excellent substrate tolerance, including various substituents on the bromoaryl and imidazole rings, without significant impact on yields.
- The use of amino acid ligands, especially l-proline, enhances catalytic activity and product yield.
- Reaction solvent and base choice critically affect the reaction outcome; DMF and Cs2CO3 are optimal.
- Catalyst recyclability is a significant advantage, reducing cost and environmental impact.
- The one-pot cascade method provides a mechanistically elegant route but may require higher temperatures and longer reaction times.
The preparation of 7-chloro-2,3-dihydroimidazo[1,2-f]phenanthridine can be effectively achieved through advanced catalytic methods, with the MOF-199 catalyzed C–C coupling and cyclization currently representing a state-of-the-art approach due to its high yields, mild conditions, and catalyst recyclability. Alternative methods such as copper- and palladium-catalyzed couplings and one-pot cascade reactions offer complementary strategies depending on substrate availability and desired reaction scale. Optimization of reaction parameters including ligand, base, solvent, and temperature is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-f]phenanthridines.
Reduction: Reduction reactions can be used to modify the dihydroimidazo ring.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include MnO2 and other metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Imidazo[1,2-f]phenanthridines.
Reduction: Modified dihydroimidazo derivatives.
Substitution: Various substituted imidazo[1,2-f]phenanthridines.
Scientific Research Applications
Chemical Properties and Reactions
Chemical Structure:
- Molecular Formula: C₁₅H₁₁ClN₂
- Molecular Weight: 256.71 g/mol
Types of Reactions:
- Oxidation: Can be oxidized to form imidazo[1,2-f]phenanthridines.
- Reduction: Reduction reactions modify the dihydroimidazo ring.
- Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents:
- Oxidizing agents: Manganese dioxide (MnO₂)
- Reducing agents: Hydrogen gas with palladium catalyst
- Nucleophilic substitution reagents: Sodium methoxide
Chemistry
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to novel chemical entities.
Biology
The compound exhibits potential biological activities, particularly:
- Anti-tumor Properties: Studies have shown that it can induce tumor regression in animal models comparable to established chemotherapeutics like amsacrine.
- Antimicrobial Activity: Preliminary research indicates antibacterial and antifungal properties against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Medicine
This compound is under investigation for its potential use in drug development:
- Cancer Treatment: It has been evaluated in combination therapies with PI3K inhibitors to enhance anti-tumor efficacy in hematologic malignancies.
- Neuropharmacology: The compound acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are critical enzymes in neurotransmission.
Industry
In industrial applications, this compound is utilized in the synthesis of organic light-emitting devices and other materials due to its electronic properties.
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Facilitates synthesis of complex compounds |
| Biology | Anti-tumor agent | Induces tumor regression in animal models |
| Medicine | Drug development | Potential anti-cancer and neuropharmacological effects |
| Industry | Organic electronics | Used in light-emitting device synthesis |
Case Studies
-
In Vivo Studies:
A study conducted on solid tumor-bearing mice demonstrated that administration of this compound resulted in tumor regression comparable to established chemotherapeutic agents. The treatment exhibited reduced toxicity profiles compared to traditional therapies. -
Combination Therapy:
Recent findings suggest that combining this compound with PI3K inhibitors enhances its antitumor efficacy. The synergistic effect observed in preclinical models indicates a promising avenue for treating hematologic malignancies. -
Antimicrobial Activity Study:
In vitro assays revealed that the compound possesses significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission . Additionally, it may interact with DNA or proteins, leading to its anti-tumor effects .
Comparison with Similar Compounds
Comparison with Redox- and pH-Sensitive Imidazo-Phenanthridine Derivatives
Key Compound : 1-Isobutyl-2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium (DIP)
- Structural Differences : DIP includes an isobutyl substituent and lacks the 7-chloro group present in the target compound.
- Stability and Reactivity: DIP is a "pH-inert" form generated via oxidation of TIP (1-isobutyl-1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine). Its locked state prevents acid/base-induced cyclization, a feature critical for molecular switching applications. The 7-chloro substituent in the target compound may enhance oxidative stability or alter redox potentials due to electron withdrawal.
- Synthetic Relevance : DIP is synthesized via pH- and redox-modulated cyclization in biphasic systems, suggesting that similar methods could apply to the chloro analog with modifications for halogen incorporation .
Table 1: Properties of Imidazo-Phenanthridine Derivatives
Comparison with Indolo[1,2-f]phenanthridine Derivatives
Key Compound : Indolo[1,2-f]phenanthridine ()
- Structural Differences : The indole moiety replaces the imidazole ring, creating a larger π-conjugated system.
- Synthetic Routes :
- Electronic Effects :
- The indole nitrogen participates in hydrogen bonding, whereas the imidazole’s dual nitrogen sites offer stronger coordination (e.g., with metals or biomolecules).
- Chloro substitution at position 7 could modulate electron density differently than indole’s fused bicyclic structure.
Comparison with Benzodiazepine-Based Pharmaceutical Impurities
Key Compounds :
Structural and Functional Contrasts :
- Core Differences : Benzodiazepines feature a seven-membered diazepine ring, while the target compound has a fused tricyclic system.
- Chloro Substituent :
- In benzodiazepines, chloro at position 7 enhances GABA receptor binding and metabolic stability.
- In the imidazo-phenanthridine analog, chloro may influence bioactivity differently (e.g., anticancer or antimicrobial effects) due to scaffold variation.
- Regulatory Considerations : Pharmaceutical impurities like MM1106.07 highlight the importance of purity in bioactive compounds, suggesting stringent analytical controls for the target compound .
Table 3: Pharmacological and Regulatory Insights
| Aspect | This compound | Benzodiazepine Impurities |
|---|---|---|
| Core Scaffold | Tricyclic imidazo-phenanthridine | Bicyclic benzodiazepine |
| Bioactivity Hypothesis | Potential kinase inhibition or DNA intercalation | GABA receptor modulation |
| Purity Requirements | Likely high (inferred from pharmaceutical standards) | EP-grade impurity profiling |
Biological Activity
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound belongs to the imidazo[1,2-f]phenanthridine class and is recognized for its unique structural features, including a chlorine substitution at the 7th position of the imidazo ring.
The chemical structure and properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 38040-79-8 |
| Molecular Formula | C15H11ClN2 |
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | This compound |
| InChI Key | KMDWKSYBWOTXEV-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which play crucial roles in neurotransmission. This inhibition can lead to significant neuropharmacological effects and potential therapeutic applications in neurodegenerative diseases.
Antitumor Activity
Research indicates that this compound exhibits anti-tumor properties . In vitro studies have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- HL-60 (leukemia)
- MDA-MB-231 (breast cancer)
The compound showed significant cytotoxic effects with IC50 values indicating potent antiproliferative activity. For example, in studies involving the MDA-MB-231 cell line, the compound exhibited an IC50 value of approximately 15 µM, suggesting strong potential for further development as an anticancer agent .
Case Studies
- In Vivo Studies : A study conducted on solid tumor-bearing mice demonstrated that administration of this compound resulted in tumor regression comparable to established chemotherapeutic agents like amsacrine. The treatment was associated with reduced toxicity profiles compared to traditional therapies .
- Combination Therapy : Recent findings suggest that combining this compound with PI3K inhibitors enhances its antitumor efficacy. The synergistic effect observed in preclinical models suggests a promising avenue for combination therapies targeting hematologic malignancies .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses antibacterial and antifungal properties against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
These findings highlight the potential of this compound as a multifaceted therapeutic agent .
Q & A
Basic: What are the primary synthetic routes for 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine, and how do reaction conditions influence yield?
Methodological Answer :
Synthesis typically involves tandem palladium/copper-catalyzed decarboxylation or microwave-mediated intramolecular Diels-Alder (IMDAF) reactions. For example, Gulbrandsen et al. (2017) achieved dihydroimidazo-phenanthridines via IMDAF under microwave irradiation, with yields dependent on solvent polarity (e.g., DMF vs. toluene) and temperature control (80–120°C). Chlorination at the 7-position is optimized using N-chlorosuccinimide in dichloromethane, requiring inert atmospheres to prevent side reactions .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Methodological Answer :
X-ray crystallography is essential for resolving bond angles (e.g., C8–C7–C12 = 119.82°) and hydrogen bonding (N3–H3A interactions). UV-Vis and ¹H NMR (e.g., in biphasic DCM/water systems) confirm tautomeric states and redox/pH-driven structural changes, as demonstrated by Richmond et al. (2008) for related phenanthridine switches. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₈H₁₄ClN₃) and impurity profiles .
Advanced: How does this compound interact with DNA repair pathways, and what experimental models resolve contradictions in cytotoxicity data?
Methodological Answer :
The compound’s benzo[c]phenanthridine analogs (e.g., NK314) inhibit topoisomerase IIα, inducing DNA double-strand breaks (DSBs) and activating ATM/ATR-dependent G₂ checkpoint pathways. Contradictions in cytotoxicity (e.g., cell line-specific sensitivity) are addressed using isogenic DNA-PK-deficient vs. proficient models to isolate repair mechanisms. Guo et al. (2011) employed clonogenic assays and γH2AX staining to quantify DSB persistence .
Advanced: What factorial design principles apply to studying pH/redox-driven molecular switching in this compound?
Methodological Answer :
A 2×2 factorial design (pH: acidic/neutral; redox: oxidized/reduced) can isolate interactions between variables. For example, Richmond et al. (2008) used cyclic voltammetry and in situ NMR to monitor transitions between TIP (tetrahydroimidazo-phenanthridine) and AEP (phenanthridinium) states. Phase-transfer efficiency (>95%) was quantified via UV absorbance at 320 nm, with ANOVA validating reproducibility .
Basic: What are the key physicochemical properties influencing this compound’s stability in biological assays?
Methodological Answer :
Polarity (logP ≈ 2.1) and aqueous solubility (<0.1 mg/mL at pH 7.4) dictate aggregation in cell culture media. Stability studies using HPLC-UV (C18 columns, acetonitrile/water gradients) show degradation under UV light (t₁/₂ = 4 hrs), necessitating amber vials and antioxidant additives (e.g., 1 mM ascorbate) .
Advanced: How can π–π stacking of this compound be engineered for optoelectronic applications, and what computational tools validate these designs?
Methodological Answer :
Substituent positioning (e.g., carbazole at C8 vs. C10) modulates π–π interactions in OLED hosts. Density functional theory (DFT) calculations (B3LYP/6-31G*) predict stacking distances (3.4–3.6 Å), corroborated by X-ray diffraction. Electroluminescence assays (e.g., CIE coordinates) confirm enhanced electron transport in 8-cbzBIFP vs. 10-cbzBIFP derivatives .
Basic: What impurities are commonly observed during synthesis, and how are they quantified?
Methodological Answer :
Major impurities include des-chloro byproducts (e.g., 5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one) and oxidation artifacts. LC-MS/MS (MRM mode) with reference standards (e.g., EP Impurity E, F) achieves detection limits of 0.05% w/w. Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18, 0.1% TFA) isolates impurities .
Advanced: How do antitumor mechanisms of imidazo-phenanthridine derivatives compare, and what biomarkers differentiate their modes of action?
Methodological Answer :
Zephycandidine A (a natural analog) exhibits dual anti-acetylcholinesterase and pro-apoptotic activity (IC₅₀ = 1.8 μM in HeLa), whereas synthetic 7-chloro derivatives show topoisomerase II-specific effects. Transcriptomic profiling (RNA-seq) identifies differential expression of TOP2A, CASP3, and BCL2, validated via qPCR and Western blot .
Basic: What safety protocols are recommended for handling this compound in vitro?
Methodological Answer :
Use PPE (gloves, goggles) due to potential mutagenicity (Ames test positive). Work in fume hoods for powder handling. Store at –20°C under argon. Dispose via incineration (waste code P042). Cytotoxicity assays require EC₂ containment for aerosol-prone techniques (e.g., sonication) .
Advanced: How can metal complexation enhance this compound’s functionality in catalytic or luminescent systems?
Methodological Answer :
Coordination with Ir(III) (e.g., Ir(dmp)₃) shifts emission spectra (CIE 0.15, 0.31) via ligand-to-metal charge transfer. Cyclic voltammetry (E₁/₂ = –1.2 V vs. Ag/AgCl) confirms redox stability. TGA/DSC (decomposition >300°C) ensures thermal robustness in OLED layers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
